
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) is a complex organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides.
Introduction of Hydroxymethyl Groups: Hydroxymethyl groups can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of polymers or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Piperazinedione: The parent compound without hydroxymethyl or methyl groups.
3,3-Bis(hydroxymethyl)piperazine: A similar compound with hydroxymethyl groups but lacking the ketone groups.
6-Methylpiperazine: A compound with a methyl group but without the ketone or hydroxymethyl groups.
Uniqueness
The unique combination of hydroxymethyl and methyl groups in 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) may confer specific chemical properties, such as increased reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C7H12N2O4 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(6S)-3,3-bis(hydroxymethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O4/c1-4-5(12)9-7(2-10,3-11)6(13)8-4/h4,10-11H,2-3H2,1H3,(H,8,13)(H,9,12)/t4-/m0/s1 |
Clave InChI |
SJDNIINUMLYOLN-BYPYZUCNSA-N |
SMILES isomérico |
C[C@H]1C(=O)NC(C(=O)N1)(CO)CO |
SMILES canónico |
CC1C(=O)NC(C(=O)N1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



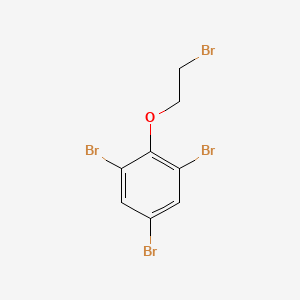

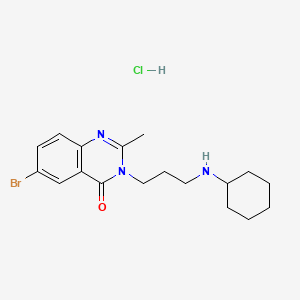
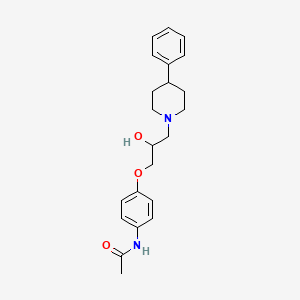
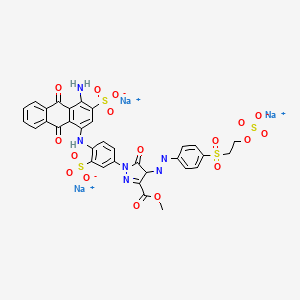
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
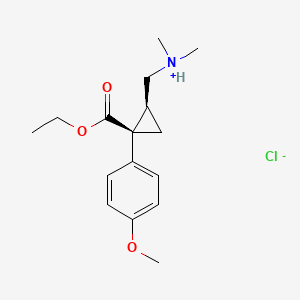
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
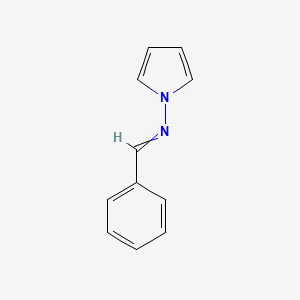
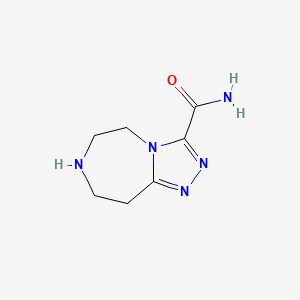
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
